molecular formula C10H11N3O2 B1601099 Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate CAS No. 61571-27-5

Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate

Cat. No.: B1601099
CAS No.: 61571-27-5
M. Wt: 205.21 g/mol
InChI Key: GHPPPCRSQBZCLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core. This structure is known for its diverse biological activities and has been the subject of extensive research in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with ethyl bromoacetate under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . Another approach involves the use of 1,1,3-trichloroacetone and 2-aminopyrimidine in a tandem cyclization reaction .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable synthetic routes that can be performed under mild conditions. The use of continuous flow reactors and automated synthesis platforms has been explored to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs that retain the imidazo[1,2-a]pyrimidine core .

Scientific Research Applications

Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

ethyl 2-imidazo[1,2-a]pyrimidin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-9(14)6-8-7-13-5-3-4-11-10(13)12-8/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPPPCRSQBZCLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN2C=CC=NC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10492497
Record name Ethyl (imidazo[1,2-a]pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61571-27-5
Record name Ethyl (imidazo[1,2-a]pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.